molecular formula C16H14FN3O B2700603 (3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one CAS No. 1946010-95-2

(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one

Cat. No. B2700603
CAS RN: 1946010-95-2
M. Wt: 283.306
InChI Key: BUQNBZIOQDZGEO-OAHLLOKOSA-N
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Description

“(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one” is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties, which are mediated by their action on GABAA receptors .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzodiazepine ring, which is a fused benzene and diazepine ring . It also has a fluorophenyl group and a methyl group attached to it .


Chemical Reactions Analysis

Benzodiazepines, including this compound, are generally stable and do not undergo many chemical reactions. They are usually metabolized in the liver by the cytochrome P450 enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of this compound are not available in the sources I found .

Scientific Research Applications

Chemical Synthesis and Rearrangements

A study by Bock et al. (1990) discussed the synthesis of a previously unknown compound through Curtius rearrangement, highlighting the compound's unique structural participation and synthesis pathway, which could contribute to the development of novel benzodiazepine derivatives with potential applications in medicinal chemistry Bock, Dipardo, Carson, & Freidinger, 1990.

Pharmacological Applications

Chimirri et al. (1998) explored the synthesis and evaluation of anticonvulsant activity of 2,3-benzodiazepin-4-ones, identifying compounds with marked anticonvulsant properties acting as AMPA receptor antagonists. This work underscores the potential of benzodiazepine derivatives in developing new anticonvulsant agents Chimirri, De Sarro, De Sarro, Gitto, Quartarone, Zappalà, Constanti, & Libri, 1998.

Receptor Interaction Studies

A study by Anzini et al. (2008) synthesized and tested benzodiazepine derivatives for their affinity towards central benzodiazepine receptors, discovering compounds with partial agonist profiles and potential as antianxiety agents without typical benzodiazepine side effects. These findings are vital for the development of safer therapeutic agents Anzini, Braile, Valenti, Cappelli, Vomero, Marinelli, Limongelli, Novellino, Betti, Giannaccini, Lucacchini, Ghelardini, Norcini, Makovec, Giorgi, & Fryer, 2008.

Anticonvulsant Activity and AMPA Receptor Antagonism

Further research by Chimirri et al. (1997) into 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones revealed novel AMPA receptor antagonists with significant anticonvulsant activity, extending structure-activity relationships for this class of anticonvulsants. This study contributes to understanding the mechanism of action of benzodiazepines in neurological disorders Chimirri, De Sarro, De Sarro, Gitto, Grasso, Quartarone, Zappalà, Giusti, Libri, & Constanti, 1997.

Mechanism of Action

While the specific mechanism of action for this compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care, and any clothing contaminated by the compound should be immediately removed .

properties

IUPAC Name

(3R)-3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQNBZIOQDZGEO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=N[C@H](C(=O)N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one

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